Raseglurant

Descripción general

Descripción

Métodos De Preparación

La síntesis de ADX-10059 implica varios pasos, comenzando con la preparación de la estructura central de piridina. La ruta sintética típicamente incluye:

Formación del anillo de piridina: Esto se puede lograr a través de varios métodos, incluidas las reacciones de ciclización.

Introducción del grupo etinilo: Este paso involucra la adición del grupo etinilo al anillo de piridina, a menudo utilizando reactivos como derivados de acetileno.

Reacciones de sustitución: La introducción del grupo fluorofenilo y otros sustituyentes se lleva a cabo a través de reacciones de sustitución, utilizando precursores halogenados apropiados y catalizadores

Los métodos de producción industrial para ADX-10059 probablemente involucrarían la optimización de estos pasos sintéticos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

ADX-10059 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto.

Sustitución: Los grupos etinilo y fluorofenilo se pueden sustituir con otros grupos funcionales utilizando reactivos y catalizadores apropiados

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y precursores halogenados para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

ADX-10059 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas:

Enfermedad por reflujo gastroesofágico (ERGE): ADX-10059 ha mostrado promesa en la reducción de la exposición al ácido y los síntomas en pacientes con ERGE al modular el receptor mGlu5

Migraña: El compuesto ha sido investigado por su potencial para aliviar los síntomas de la migraña al dirigirse al receptor mGlu5, que está involucrado en las vías de señalización del dolor

Investigación en Neurociencia: ADX-10059 se utiliza en la investigación para estudiar el papel de los receptores mGlu5 en diversas afecciones neurológicas, incluida la ansiedad y la depresión.

Estudios Farmacológicos: El compuesto sirve como una herramienta en estudios farmacológicos para comprender los mecanismos de la modulación alostérica y la señalización del receptor.

Mecanismo De Acción

ADX-10059 ejerce sus efectos actuando como un modulador alostérico negativo del receptor mGlu5. Esto significa que se une a un sitio en el receptor que es distinto del sitio activo, provocando un cambio conformacional que reduce la actividad del receptor. El receptor mGlu5 es un receptor acoplado a proteína G involucrado en la señalización de glutamato en el sistema nervioso central. Al modular este receptor, ADX-10059 puede influir en varios procesos fisiológicos, incluida la percepción del dolor y la función gastrointestinal .

Comparación Con Compuestos Similares

ADX-10059 es similar a otros moduladores alostéricos negativos del receptor mGlu5, como:

MPEP (2-metil-6-(feniletinil)piridina): Otro modulador del receptor mGlu5 bien conocido con propiedades farmacológicas similares.

Fenobam: Un compuesto con propiedades ansiolíticas que también se dirige al receptor mGlu5.

Raseglurant: Otro modulador alostérico negativo del receptor mGlu5 con posibles aplicaciones terapéuticas.

Lo que diferencia a ADX-10059 es su estructura química específica, que proporciona propiedades de unión únicas y perfiles farmacocinéticos, convirtiéndolo en una herramienta valiosa tanto en la investigación como en posibles aplicaciones terapéuticas .

Actividad Biológica

Raseglurant (ADX-10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), which has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by modulating the activity of mGlu5 receptors, which are implicated in several neurotransmission processes. The inhibition of mGlu5 can lead to decreased excitatory neurotransmission, which is beneficial in conditions characterized by excessive glutamate signaling, such as anxiety, depression, and pain disorders.

Key Findings:

- Pain Modulation : Studies have shown that this compound can significantly increase pain thresholds in animal models. For instance, a systemic injection of this compound (10 mg/kg) resulted in notable analgesic effects during formalin tests, indicating its potential utility in pain management .

- Neuroprotection : Genetic studies involving mGlu5 knockout mice have demonstrated that the absence of mGlu5 accelerates neurodegeneration, suggesting that this compound's modulation could have protective effects against neuronal loss .

Clinical Trials and Efficacy

This compound has undergone various clinical trials aimed at assessing its efficacy in treating migraine and other conditions. However, many trials have reported mixed results.

Clinical Trial Overview:

| Study | Indication | Phase | Status |

|---|---|---|---|

| NCT00820105 | Migraine | Phase II | Terminated |

| NCT04462263 | Healthy Volunteers | Phase I | Completed |

| NCT03785054 | Healthy Volunteers | Phase I | Completed |

Despite initial promise, the Phase II trial for migraines was terminated due to lack of efficacy .

Case Studies

Several case studies have highlighted the challenges faced by this compound in clinical settings. For instance, while preclinical studies indicated potential benefits for anxiety and pain disorders, subsequent clinical trials often failed to meet primary endpoints.

Notable Case Study Insights:

- A study involving this compound in patients with migraine demonstrated that while there was some initial response, the overall effectiveness did not justify continued development .

- In contrast to other mGlu5 NAMs like mavoglurant, which showed efficacy in cocaine use disorder, this compound's clinical trajectory has been less favorable .

Research Findings

Recent research has focused on the dual role of mGlu5 receptors in various physiological processes. The following findings summarize critical insights into this compound's biological activity:

- Photomodulation Studies : Research utilizing light-sensitive drugs has shown that this compound can be activated under specific light conditions, providing a novel approach to modulate pain responses in vivo .

- Efficacy in Pain Models : this compound demonstrated significant antinociceptive effects in both acute and chronic pain models when administered systemically .

- Implications for Neurological Disorders : The modulation of mGlu5 receptors by this compound may offer therapeutic avenues for conditions like anxiety and depression; however, further studies are required to validate these effects in human subjects .

Propiedades

Key on ui mechanism of action |

ADX10059 is a selective mGluR5 negative allosteric modulator, it may have the possibility to reduce inappropriate esophageal sphincter relaxations and prevent reflux in man. Glutamate is largely responsible for signal transmission in the neural circuit involved in migraine, and mGluR5 receptors are found at strategic points along the pathway. Inhibition of mGluR5 might therefore prevent the initiation of the migraine circuit, or interrupt it once established. mGluR5 are also found in brain regions implicated in anxiety. |

|---|---|

Número CAS |

757950-09-7 |

Fórmula molecular |

C15H13FN2 |

Peso molecular |

240.27 g/mol |

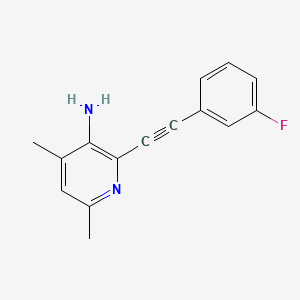

Nombre IUPAC |

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine |

InChI |

InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3 |

Clave InChI |

MEDCLNYIYBERKO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C |

SMILES canónico |

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

757950-09-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Raseglurant |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.